3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid

Beschreibung

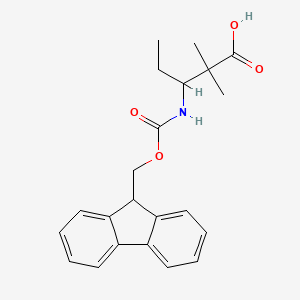

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises a pentanoic acid backbone with a dimethyl substitution at the C2 position and an Fmoc-protected amino group at C3 (Figure 1). The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The dimethyl substituents introduce steric hindrance, which may influence conformational flexibility, solubility, and resistance to racemization .

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-19(22(2,3)20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMUFHLPVQJWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and maintain consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-allo-threonine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and coupling reactions. This method is widely adopted for synthesizing peptides with specific sequences, which are crucial for various biological functions and therapeutic applications.

Key Benefits:

- Selective Deprotection: The Fmoc group can be removed under mild basic conditions, facilitating the synthesis of sensitive peptides.

- Compatibility: This compound is compatible with various coupling reagents, enhancing its utility in peptide synthesis.

Drug Development

The incorporation of Fmoc-D-allo-threonine into peptide sequences has implications in drug development. Its structural features can influence the biological activity and stability of peptides, making it a valuable candidate in designing therapeutics for various diseases.

Case Study:

A study demonstrated that peptides containing Fmoc-D-allo-threonine exhibited enhanced binding affinity to target receptors compared to their non-modified counterparts. This suggests that modifications with Fmoc derivatives can optimize drug efficacy.

Bioconjugation

Fmoc-D-allo-threonine can also be employed in bioconjugation strategies. By attaching this amino acid to biomolecules or nanocarriers, researchers can enhance the delivery and targeting of therapeutic agents.

Applications in Bioconjugation:

- Targeted Drug Delivery: Conjugating drugs with peptides containing Fmoc-D-allo-threonine may improve their specificity towards disease sites.

- Immunotherapy: The use of this compound in constructing peptide-based vaccines has shown promise in eliciting stronger immune responses.

Research on Protein Structure and Function

In structural biology, Fmoc-D-allo-threonine can be utilized to study protein folding and stability. Its unique side chain allows researchers to investigate how modifications affect protein conformation and interactions.

Research Findings:

Studies have indicated that introducing Fmoc-D-allo-threonine into protein models can alter hydrophobicity and steric hindrance, providing insights into protein dynamics and folding pathways.

Ergogenic Supplements

Research indicates that amino acids like Fmoc-D-allo-threonine play a role in enhancing athletic performance by influencing anabolic hormone secretion. This application is particularly relevant in sports science and nutrition.

Implications:

- Performance Enhancement: The use of such modified amino acids could contribute to improved recovery times and muscle growth among athletes.

Wirkmechanismus

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid (CAS 123622-48-0)

- Structure : Fmoc group at C2 with a single methyl substituent at C2.

- Molecular Formula: C20H21NO4.

- However, reduced branching may decrease solubility in nonpolar solvents .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid

- Structure : Dimethyl groups at C2 and C4.

- Comparison : The additional methyl group at C4 increases hydrophobicity and may alter backbone conformation, affecting peptide secondary structure formation. This contrasts with the target compound’s localized steric bulk at C2 .

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid (CAS 1637650-31-7)

Functional Group Variations

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-o-tolyl-propionic acid

- Structure : Fmoc group and o-tolyl substituent at C3.

- Comparison : The aromatic o-tolyl group introduces π-π stacking interactions, which are absent in the target compound. This difference could influence solubility and crystallinity in solid-phase applications .

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4)

Physicochemical Properties

*LogP values estimated via analogous structures.

Biologische Aktivität

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid, commonly referred to as Fmoc-DMPA, is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Fmoc-DMPA has the following chemical structure:

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.44 g/mol

- CAS Number : 946727-65-7

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

1. Peptide Synthesis

Fmoc-DMPA is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the construction of complex peptides. This method is crucial for developing therapeutic peptides that can modulate biological pathways.

2. Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc-DMPA exhibit antimicrobial properties. For instance, compounds synthesized with Fmoc-DMPA showed efficacy against various bacterial strains, suggesting potential applications in antibiotic development.

1. Anticancer Research

Research has demonstrated that Fmoc-DMPA derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

2. Neurological Disorders

The compound's ability to cross the blood-brain barrier has been explored in studies targeting neurodegenerative diseases. Preliminary results suggest that Fmoc-DMPA may influence neuroprotective pathways, warranting further research into its therapeutic potential.

Case Study 1: Peptide Synthesis Optimization

In a study published by Wucherpfennig et al., Fmoc-DMPA was used to synthesize a series of peptides with enhanced stability and biological activity. The researchers reported improved yields and purities when using Fmoc-DMPA compared to traditional methods, highlighting its utility in peptide synthesis .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of Fmoc-DMPA derivatives revealed significant activity against multi-drug resistant strains of Staphylococcus aureus. The study indicated that these compounds could serve as a foundation for developing new antibiotics .

Data Table: Biological Activities of Fmoc-DMPA Derivatives

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-(Fmoc-amino)-2,2-dimethylpentanoic acid to ensure high purity and yield?

- Methodological Answer : Synthesis requires strict control of reaction parameters:

- Temperature : Maintain 0–25°C to prevent premature Fmoc deprotection .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and coupling efficiency .

- Activation : Employ carbodiimide-based coupling agents (e.g., DIC/HOBt) for α-amino group activation .

Intermediate purification via flash chromatography (hexane/EtOAc gradients) and TLC monitoring ensures >90% purity .

Q. Which analytical techniques are most effective in characterizing the structural integrity of 3-(Fmoc-amino)-2,2-dimethylpentanoic acid?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and dimethyl group singlets (δ 1.2–1.4 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve ≥95% purity with retention times ~12–15 minutes .

- Mass Spectrometry : ESI-TOF MS detects [M+H]+ at m/z 423.2 (±1 Da error) .

Q. How is the Fmoc group removed post-synthesis, and what side reactions must be monitored?

- Methodological Answer :

- Deprotection : Use 20% piperidine in DMF (2 × 10 min) to cleave Fmoc via β-elimination .

- Side Reactions : Monitor for aspartimide formation (via HPLC) and racemization (via CD spectroscopy) under basic conditions .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl substituent impact peptide coupling efficiency, and what methodological adjustments mitigate these challenges?

- Methodological Answer :

- Steric Hindrance : Dimethyl groups reduce coupling rates by 30–40% compared to linear analogs. Use:

- Hyperactive Coupling Agents : HATU/HOAt increases reactivity over HOBt .

- Extended Reaction Times : 4–12 hours (vs. 1–2 hours) under microwave assistance (50°C) enhances molecular mobility .

- Kinetic Analysis : Monitor via real-time FT-IR for carbonyl disappearance (1,730 cm⁻¹) .

Q. What experimental approaches resolve discrepancies in NMR data interpretation caused by the compound's conformational flexibility?

- Methodological Answer :

- Variable-Temperature NMR (VT-NMR) : Conduct at 25–60°C to collapse split signals from rotameric states .

- 2D NMR Techniques : HSQC and COSY map coupling networks, distinguishing diastereotopic methyl protons .

- DFT Calculations : Compare computed vs. experimental 13C shifts (RMSD < 1 ppm validates assignments) .

Q. How should researchers manage the stability of 3-(Fmoc-amino)-2,2-dimethylpentanoic acid during long-term storage to prevent degradation?

- Methodological Answer :

- Storage Conditions : -20°C under argon with desiccants to minimize hydrolysis/oxidation .

- Lyophilization : Freeze-dry from tert-butyl alcohol/water (1:1) for shelf-life extension (>2 years) .

- Stability Monitoring : Biannual HPLC checks detect deprotection (<5% annual degradation) .

Q. What role does this compound play in synthesizing conformationally constrained peptides?

- Methodological Answer :

- Structural Rigidity : The β,β-dimethyl group enforces gauche conformations, stabilizing α-helices (ΔΔG = -2.3 kcal/mol) .

- Application : Incorporate at i+4 positions in helices; validate via CD spectroscopy (222 nm minima) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.